

5-Bromo-2-ethylaniline CAS number 14922-91-9

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-2-ethylaniline**

Cat. No.: **B1292103**

[Get Quote](#)

An In-Depth Technical Guide to **5-Bromo-2-ethylaniline** (CAS: 14922-91-9)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with **5-Bromo-2-ethylaniline**. It moves beyond a simple recitation of properties to provide a deeper understanding of its synthesis, reactivity, and application, grounded in established chemical principles and field-proven insights.

Core Chemical Identity and Physicochemical Profile

5-Bromo-2-ethylaniline is a substituted aniline that serves as a versatile intermediate in organic synthesis.^{[1][2]} Its structure, featuring an ethyl group ortho to the amine and a bromine atom para to the amine, provides two distinct points for chemical modification, making it a valuable building block for complex molecular architectures.^{[3][4]}

Nomenclature and Identifiers

Identifier Type	Value	Source
IUPAC Name	5-bromo-2-ethylaniline	[5] [6]
CAS Number	14922-91-9	[5] [6] [7]
Molecular Formula	C ₈ H ₁₀ BrN	[5] [6] [7]
Synonyms	5-Bromo-2-ethyl-phenylamine, Benzenamine, 5-bromo-2-ethyl-	[5]
PubChem CID	23346756	[5] [8]
MDL Number	MFCD15474855	[6]

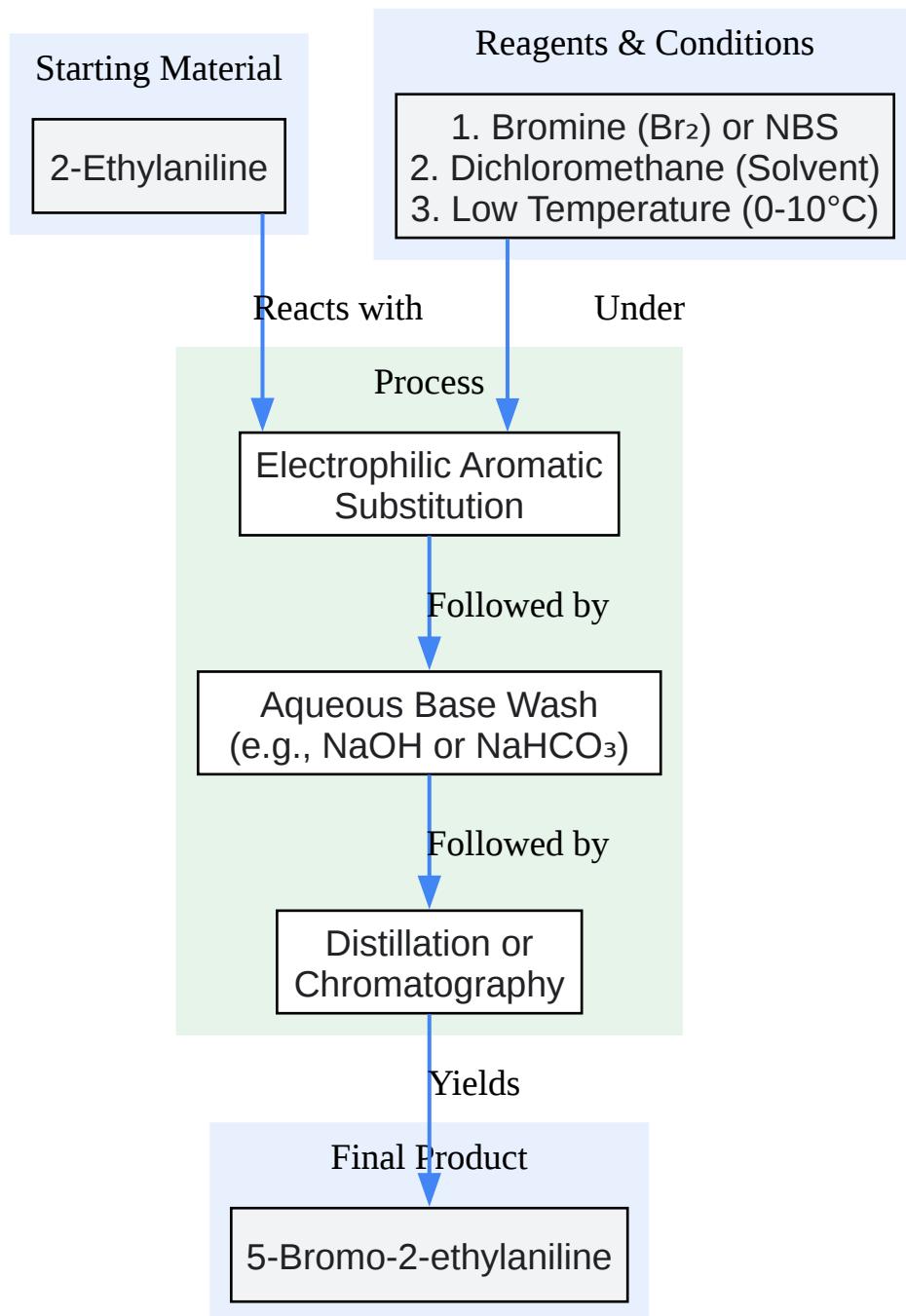
Physicochemical and Computed Properties

The physical properties of **5-Bromo-2-ethylaniline** dictate its handling, reaction conditions, and purification methods. While specific experimental data for melting and boiling points are not widely published, data from analogous compounds and computed properties provide a reliable profile.

Property	Value	Notes
Molecular Weight	200.08 g/mol	[5][6]
Appearance	Light yellow liquid	[9]
Density	~1.49 g/mL (estimated)	Based on similar compounds like 5-Bromo-2-methylaniline[10]
Flash Point	110 °C / 230 °F (closed cup)	Data for the analogous 5-Bromo-o-toluidine[10][11]
XLogP3	2.7	A measure of lipophilicity, indicating good solubility in organic solvents[5]
Hydrogen Bond Donors	1 (from -NH ₂)	[5]
Hydrogen Bond Acceptors	1 (from -NH ₂)	[5]

Synthesis Pathway: Electrophilic Bromination of 2-Ethylaniline

The most direct and common synthesis route to **5-Bromo-2-ethylaniline** is the electrophilic aromatic substitution of 2-ethylaniline.[12] Understanding the causality behind the reaction conditions is critical for achieving high yield and regioselectivity.


Mechanistic Rationale

The aniline starting material contains two activating groups on the aromatic ring: the amino (-NH₂) group and the ethyl (-CH₂CH₃) group. Both are ortho, para-directors.

- The amino group is a powerful activating group, strongly directing incoming electrophiles to the positions ortho and para to it.
- The ethyl group is a weak activating group, also directing to its ortho and para positions.

The substitution pattern is determined by the dominant directing effect of the highly activating amino group. The position para to the amino group (C5) is sterically accessible and

electronically favored, leading to the desired 5-bromo isomer as the major product. The reaction is typically performed at low temperatures to control the high reactivity of the aniline ring and prevent polybromination.[13]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **5-Bromo-2-ethylaniline**.

Field-Proven Experimental Protocol

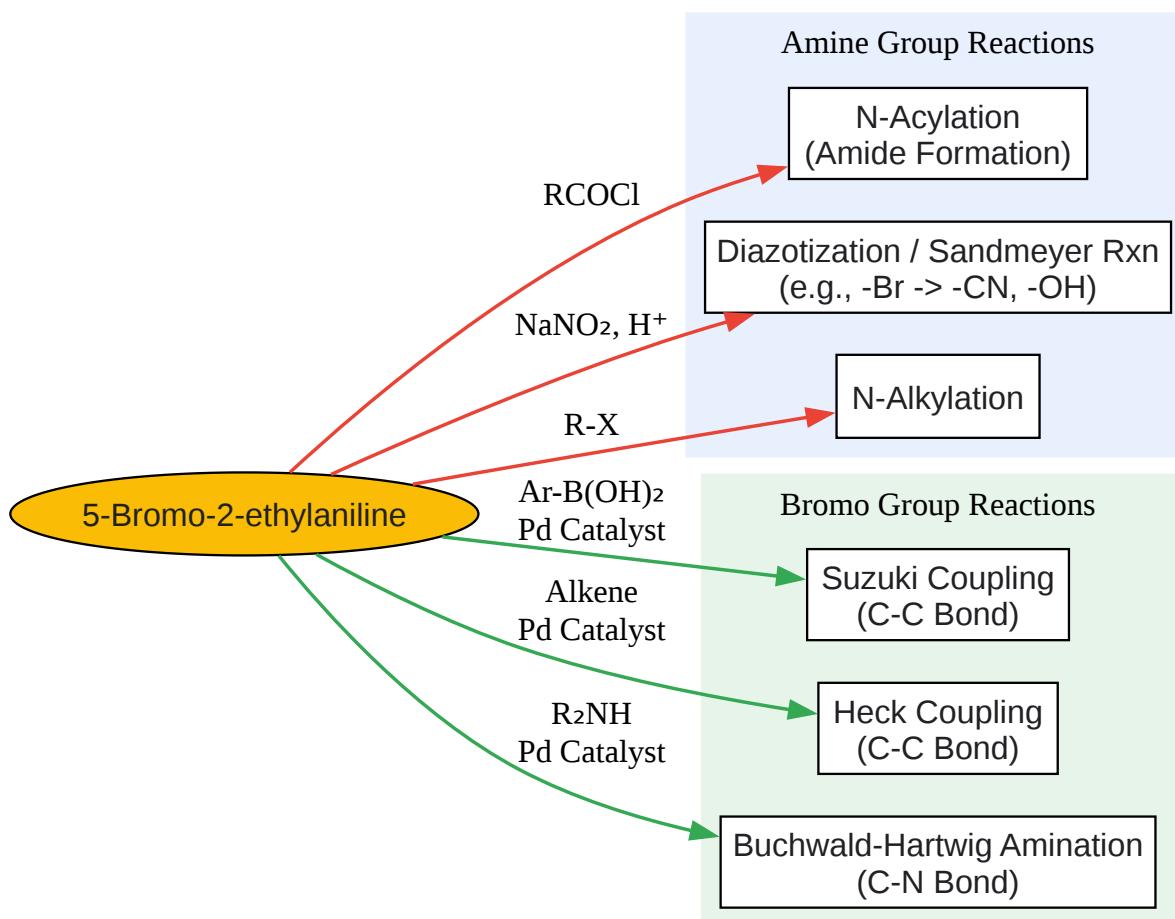
This protocol is adapted from established methods for the selective bromination of ortho-alkylanilines.[\[13\]](#)

Objective: To synthesize **5-Bromo-2-ethylaniline** from 2-ethylaniline.

Materials:

- 2-Ethylaniline (1.0 mole)
- Bromine (1.05 moles)
- Dichloromethane (DCM)
- Aqueous Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Reaction flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:


- Reaction Setup: Dissolve 2-ethylaniline (1.0 mole) in dichloromethane in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Cool the mixture to 0-5 °C using an ice bath.
 - Causality: Using a non-polar solvent like DCM prevents side reactions. Low temperature is crucial to control the reaction's exothermicity and minimize the formation of di- and tri-brominated byproducts.[\[13\]](#)
- Bromine Addition: Slowly add bromine (1.05 moles), dissolved in a small amount of DCM, to the stirred aniline solution via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.
 - Causality: A slight excess of bromine ensures complete consumption of the starting material. Slow, dropwise addition prevents localized high concentrations of bromine, which would lead to over-bromination.

- Reaction Monitoring: After the addition is complete, stir the mixture at 0-10 °C for an additional 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup (Quenching & Neutralization): Slowly add an aqueous solution of NaOH or NaHCO₃ to the reaction mixture.
 - Causality: This step neutralizes the hydrogen bromide (HBr) gas formed as a byproduct of the reaction, preventing it from protonating the aniline product and making extraction easier.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **5-Bromo-2-ethylaniline**.

Chemical Reactivity and Synthetic Utility

5-Bromo-2-ethylaniline is a bifunctional molecule, offering two primary sites for subsequent chemical transformations: the nucleophilic amino group and the electrophilic C-Br bond. This dual reactivity makes it a powerful intermediate.[2][3]

- Amino Group (-NH₂): The lone pair of electrons on the nitrogen makes the amino group a potent nucleophile. It readily participates in acylation, alkylation, diazotization (leading to Sandmeyer-type reactions), and condensation reactions.[12]
- Bromo Group (-Br): The bromine atom is an excellent leaving group, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds. [3][14]

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **5-Bromo-2-ethylaniline**.

Applications in Drug Discovery and Agrochemicals

Halogenated anilines are foundational building blocks in the synthesis of a wide range of biologically active molecules.[\[1\]](#)[\[2\]](#)

- Pharmaceutical Synthesis: **5-Bromo-2-ethylaniline** serves as a key precursor for constructing the core scaffolds of various therapeutic agents. Its structure is found in intermediates used to develop molecules for oncology, central nervous system disorders, and infectious diseases.[\[1\]](#)[\[2\]](#) The ability to perform selective cross-coupling at the bromine

position and functionalize the amine allows for the rapid generation of diverse compound libraries for high-throughput screening.

- Agrochemical Development: Similar to its role in pharmaceuticals, this compound is used to synthesize herbicides, fungicides, and insecticides.[13] The bromo-aniline moiety is a common feature in molecules designed to interact with specific biological targets in pests and weeds.

Safety, Handling, and Storage

Proper handling of **5-Bromo-2-ethylaniline** is essential to ensure laboratory safety. The following information is synthesized from multiple safety data sheets (SDS).[11][15]

GHS Hazard Classification

Hazard Class	Statement	GHS Code
Acute Toxicity, Oral	Harmful if swallowed	H302
Acute Toxicity, Dermal	Toxic in contact with skin	H311
Acute Toxicity, Inhalation	Toxic if inhaled	H331
Skin Irritation	Causes skin irritation	H315
Eye Irritation	Causes serious eye irritation	H319
STOT, Single Exposure	May cause respiratory irritation	H335
Aquatic Hazard	Very toxic to aquatic life with long lasting effects	H410

Note: Classifications can vary slightly between suppliers.

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Work in a well-ventilated fume hood at all times to avoid inhalation of vapors.[11][15]
- Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[15][16]

- Skin Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs. Wear a lab coat.
- Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[10]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]
- Disposal: Dispose of waste and empty containers in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. 5-Bromo-2-ethylaniline | C8H10BrN | CID 23346756 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. 5-Bromo-2-ethylaniline 97% | CAS: 14922-91-9 | AChemBlock [achemblock.com]
- 7. keyorganics.net [keyorganics.net]
- 8. 5-Bromo-2-ethylaniline | CAS 14922-91-9 | TCIJT | 製品詳細 [tci-chemical-trading.com]

- 9. 5-Bromo-2-ethylaniline,14922-91-9-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 10. 5-Bromo-2-methylaniline 97 39478-78-9 [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. 2-Ethylaniline Supplier|High-Purity Research Chemical [benchchem.com]
- 13. US4925984A - Para-bromination of ortho-alkyl anilines - Google Patents [patents.google.com]
- 14. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 15. aaronchem.com [aaronchem.com]
- 16. jwpharmlab.com [jwpharmlab.com]
- To cite this document: BenchChem. [5-Bromo-2-ethylaniline CAS number 14922-91-9]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1292103#5-bromo-2-ethylaniline-cas-number-14922-91-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com